sst4 Binding Affinity & Selectivity Profile of YCFAWKTFC vs. Clinical Gold Standard Octreotide
In competitive radioligand displacement assays using [125I]-(Leu8,D-Trp22,Tyr25)-Somatostatin-28, H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH (YCFAWKTFC) demonstrated high affinity and marked selectivity for the sst4 receptor (IC50 = 2.0 ± 0.5 nM). Its affinity for other somatostatin receptor subtypes was substantially lower: sst1 (>1000 nM), sst2 (622 ± 85 nM), sst3 (624 ± 213 nM), and sst5 (692 ± 166 nM) [1]. In contrast, Octreotide, a widely used clinical somatostatin analog, exhibits a reverse selectivity profile, acting primarily as an agonist for sst2, sst3, and sst5 with IC50 values in the low nanomolar range (e.g., sst2: 0.4-2.1 nM), while showing very weak affinity for sst4 (IC50 > 1000 nM) [2].
| Evidence Dimension | Binding Affinity (IC50) for human somatostatin receptor subtypes |
|---|---|
| Target Compound Data | sst4: 2.0 nM; sst1: >1000 nM; sst2: 622 nM; sst3: 624 nM; sst5: 692 nM |
| Comparator Or Baseline | Octreotide: sst2: 0.4-2.1 nM; sst3: 4.4-34.5 nM; sst4: >1000 nM; sst5: 5.6-32 nM |
| Quantified Difference | YCFAWKTFC has >500-fold higher affinity for sst4 compared to Octreotide (2.0 nM vs >1000 nM), whereas Octreotide is >300-fold more potent at sst2. |
| Conditions | Radioligand binding assay on cloned human receptors (IC50 in nM) |
Why This Matters
This stark selectivity difference means Octreotide is ineffective for probing sst4 function, making YCFAWKTFC a non-interchangeable, essential tool for sst4-focused research.
- [1] Cellmano. (2021). YCFAWKTFC (CAS 647016-22-6) Product Datasheet. View Source
- [2] Adooq Bioscience. (n.d.). Somatostatin Receptors pathway - Octreotide Data. View Source
